Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Analytical Methodologies of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Analytical Methodologies of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Executive Summary
Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Alachlor ESA sodium salt , is a highly polar, water-soluble environmental metabolite of the pre-emergent chloroacetanilide herbicide, alachlor[1]. While the parent compound is utilized extensively in agriculture to control broadleaf weeds and grasses, its degradation in soil and water yields the ethanesulfonic acid (ESA) derivative. Because Alachlor ESA exhibits exceptional environmental mobility and persistence, it has become a critical biomarker for groundwater contamination and agrochemical runoff[2].
This whitepaper provides an in-depth analysis of its structural chemistry, physical properties, and the rigorous analytical protocols required for its quantification in environmental matrices.
Chemical Identity & Structural Elucidation
The transformation of alachlor into Alachlor ESA represents a fundamental shift in the molecule's physicochemical behavior. The parent molecule, alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), undergoes microbially mediated glutathione conjugation in the soil, eventually cleaving to replace the terminal chlorine atom with a sulfonate group (—SO₃⁻)[3].
Structural Features and Causality
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Acetanilide Core: The central amide nitrogen is bonded to a 2,6-diethylphenyl ring. The bulky ethyl groups at the ortho positions create significant steric hindrance, restricting the rotation around the N-phenyl bond. This leads to stable rotational isomers (atropisomers) that can occasionally manifest as peak broadening in high-resolution chromatography.
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Methoxymethyl Moiety: The N-methoxymethyl group enhances the molecule's systemic absorption in biological systems but remains largely stable during the primary environmental degradation phase.
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Sulfonate Substitution: The substitution of the lipophilic chlorine atom with a highly hydrophilic sulfonate group drastically reduces the soil organic carbon-water partitioning coefficient (Koc). This explains why Alachlor ESA is highly leachable and frequently detected in deep groundwater aquifers, unlike its parent compound[2].
Figure 1: Primary environmental degradation pathway of Alachlor.
Physical and Chemical Properties
The physical properties of Alachlor ESA sodium salt dictate its environmental fate and the analytical strategies required for its isolation. The presence of the sodium salt renders the compound highly hygroscopic and infinitely more soluble in aqueous environments than alachlor[4].
Table 1: Physicochemical Profile of Alachlor ESA Sodium Salt
| Property | Value / Description | Analytical Significance |
| Chemical Name | Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide | IUPAC identification for regulatory compliance. |
| CAS Registry Number | 140939-15-7 (Sodium salt) 142363-53-9 (Free acid) | Essential for sourcing certified reference materials. |
| Molecular Formula | C₁₄H₂₀NNaO₅S | Determines the theoretical exact mass for MS. |
| Molecular Weight | 337.37 g/mol (Salt) 315.42 g/mol (Free acid) | Precursor ion targeting in MS/MS ([M-H]⁻ at m/z 314). |
| Melting Point | >73 °C (Decomposes)[4] | Indicates thermal instability; GC-MS is unsuitable without derivatization. |
| Solubility | Highly soluble in water; slightly soluble in Methanol/DMSO[4] | Necessitates reverse-phase or carbon-based extraction techniques. |
| Appearance | White to off-white solid, hygroscopic[4] | Requires storage under inert atmosphere/desiccation. |
Analytical Methodology: Environmental Water Analysis
Because Alachlor ESA is highly polar and thermally labile, traditional Gas Chromatography (GC) is ineffective. The gold standard for its quantification in drinking and surface water is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , specifically adhering to the principles of EPA Method 535 [5][6].
Rationale for Experimental Design (E-E-A-T)
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Extraction Choice: Standard C18 Solid Phase Extraction (SPE) cartridges struggle to retain the highly polar sulfonate group of Alachlor ESA. Therefore, Non-porous Graphitized Carbon Black (GCB) is utilized. GCB provides strong retention of highly water-soluble analytes through a combination of hydrophobic and anion-exchange-like interactions[6][7].
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Elution Chemistry: To break the strong interaction between the GCB and the sulfonate group, a modifier is required. Ammonium acetate in methanol provides the necessary ionic strength and pH modulation to successfully elute the analyte[7].
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Ionization Mode: Electrospray Ionization in negative mode (ESI-) is chosen because the sulfonic acid moiety readily dissociates to form a stable [M-H]⁻ anion (m/z 314)[5].
Step-by-Step Protocol: Modified EPA Method 535
Phase 1: Sample Preparation & SPE Conditioning
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Collect a 250 mL water sample and preserve it at <10 °C to prevent microbial degradation[6].
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Spike the sample with a known concentration of an internal standard (e.g., Butachlor ESA) and a surrogate (e.g., Dimethachlor ESA) to validate extraction efficiency[5].
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Condition a 0.5 g Graphitized Carbon Black (GCB) SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent-grade water. Do not allow the cartridge to dry.
Phase 2: Extraction & Elution 4. Load the 250 mL water sample onto the GCB cartridge under a gentle vacuum (flow rate ~10-15 mL/min)[7]. 5. Rinse the cartridge with 5 mL of reagent water, then dry the cartridge by drawing high vacuum (10-15 in/Hg) for 3 minutes. 6. Elute the retained degradates using 15 mL of 10 mM ammonium acetate in methanol. Collect the eluate in a clean glass tube[5][7].
Phase 3: Concentration & LC-MS/MS Analysis 7. Concentrate the eluate to complete dryness under a gentle stream of high-purity nitrogen in a heated water bath (60–70 °C)[7]. 8. Reconstitute the dried extract in 1.0 mL of 5 mM aqueous ammonium acetate. 9. Inject 100 µL into an LC-MS/MS system equipped with a C18 reverse-phase column. 10. MS/MS Parameters: Operate in ESI negative mode. Monitor the precursor-to-product Multiple Reaction Monitoring (MRM) transitions:
Quantitation Transition: m/z 314 → 80 (represents the cleaved SO₃⁻ group)[7].
Confirmation Transition: m/z 314 → 121[5].
Critical Note: Acetochlor ESA is a structural isomer of Alachlor ESA and shares the exact same m/z 314 mass. Baseline chromatographic resolution using a shallow stepping gradient is mandatory to prevent false positives[5].
Figure 2: Step-by-step analytical workflow for quantifying Alachlor ESA in water matrices.
References
- Reregistration Eligibility Decision (RED) Alachlor United States Environmental Protection Agency (EPA)
- ALACHLOR ESA SODIUM SALT | 140939-15-7 Properties ChemicalBook
- Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates by SPE and LC/MS/MS United Chemical Technologies
- EPA Method 535: Detection of Degradates of Chloroacetanilides in W
- NEMI Method Summary - 535 (ITMS) National Environmental Methods Index (NEMI)
- Groundwater Protection Program: Analyte Glossary Montana Department of Agriculture
- Alachlor | C14H20ClNO2 | CID 2078 PubChem - NIH
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. agr.mt.gov [agr.mt.gov]
- 3. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALACHLOR ESA SODIUM SALT | 140939-15-7 [chemicalbook.com]
- 5. sciex.com [sciex.com]
- 6. NEMI Method Summary - 535 (ITMS) [nemi.gov]
- 7. unitedchem.com [unitedchem.com]
